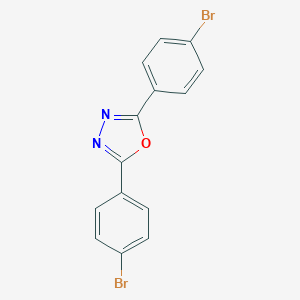
2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole
説明
2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole (BPO) is an organic compound containing a bromine atom attached to two phenyl rings and a 1,3,4-oxadiazole ring. This compound has been of interest to scientists due to its versatile properties, which can be utilized in a variety of different applications. BPO is a popular choice for use in research due to its stability and low toxicity.
科学的研究の応用
Synthesis and Spectral Characteristics : Derivatives of 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole have been synthesized and characterized for their absorption and emission spectra, as well as electrochemical properties, potentially useful in materials science and chemistry (Kudelko, Jarosz, & Curie, 2015).
Electron Transport Materials : Certain derivatives of this compound have been identified as promising materials for electron transport in organic optoelectronic devices due to their good thermal stability and low orbital energy levels (Liu, Zhao, & Huang, 2007).
Ag(I)-Complexes for Supramolecular Structures : this compound has been used in the synthesis of silver(I) complexes, which are significant in creating supramolecular structures with potential applications in molecular recognition and separation technologies (Hou, Wu, Ma, & Dong, 2011).
Corrosion Inhibition : This compound and its derivatives have been studied for their effectiveness as corrosion inhibitors in various media, highlighting their potential applications in materials protection and engineering (Lagrenée, Mernari, Chaibi, Traisnel, Vezin, & Bentiss, 2001).
Optical Properties : The compound has been incorporated into novel materials with potential use in organic optical materials due to their interesting UV-Vis absorption and fluorescence emission spectra (He, Zhu, Yang, Hu, & Cao, 2009).
Thermodynamic Properties as Corrosion Inhibitor : Its thermodynamic properties when used as a corrosion inhibitor for mild steel in sulfuric acid media have been extensively studied, demonstrating high efficiency and offering insights into its inhibitory behavior (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).
Anion Chemosensors : Derivatives of this compound have been used in the development of anion chemosensors, showing high selectivity for specific anions, which could be significant in environmental monitoring and analytical chemistry (Tong, Zhou, Wang, Jing, Wang, & Zhang, 2003).
Organic Photovoltaics : The compound has been integrated into the synthesis of π-conjugated polymers for applications in organic photovoltaics, indicating its potential in renewable energy technologies (Higashihara, Wu, Mizobe, Lu, Ueda, & Chen, 2012).
特性
IUPAC Name |
2,5-bis(4-bromophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2N2O/c15-11-5-1-9(2-6-11)13-17-18-14(19-13)10-3-7-12(16)8-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPVZVIPOXMTJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90941312 | |
| Record name | 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19542-05-3 | |
| Record name | 19542-05-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90297 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common applications of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole in material science?
A1: this compound serves as a valuable building block in synthesizing polymers and hybrid materials for optoelectronic applications. Its symmetrical structure with two bromine atoms allows for further functionalization through reactions like the Suzuki cross-coupling. [, , ] For example, it has been used to create polymers that emit blue light, a crucial component in LED technology. [] Furthermore, its incorporation into porous hybrid polymers with polyhedral oligomeric silsesquioxanes (POSS) has shown promise in developing high-performance electrodes for supercapacitors. [] These applications highlight its potential in advanced materials for energy storage and light emission.
Q2: How does the Suzuki cross-coupling reaction contribute to the versatility of this compound?
A2: The Suzuki cross-coupling reaction emerges as a powerful tool in modifying this compound. This palladium-catalyzed reaction enables the replacement of the bromine atoms with a diverse range of aryl groups from boronic acids. [] This flexibility allows researchers to fine-tune the compound's properties, such as its absorption and emission spectra and electrochemical behavior. [] By incorporating different aryl groups, scientists can tailor the molecule for specific applications, ranging from light-emitting materials to components in energy storage devices.
Q3: What are the key structural features of this compound and how are they confirmed?
A3: this compound is characterized by a central 1,3,4-oxadiazole ring flanked by two phenyl groups, each attached at the para position to a bromine atom. Various spectroscopic techniques are employed to confirm its structure. These include Fourier transform infrared spectroscopy (FTIR), which helps identify functional groups like the oxadiazole ring, and solid-state ¹³C and ²⁹Si NMR spectroscopy, providing detailed insights into the carbon and silicon environments within the molecule. [] These methods confirm the successful synthesis and structural integrity of this compound and its derivatives.
Q4: Has this compound demonstrated potential in enhancing the performance of energy storage devices?
A4: Yes, research indicates that incorporating this compound into hybrid polymers can lead to improved electrode materials for supercapacitors. Specifically, when used to create a porous polyhedral oligomeric silsesquioxane/tetraphenylthiophene hybrid (POSS-TPTh), it significantly enhances the electrochemical properties compared to other similar hybrids. [] The POSS-TPTh exhibits a higher specific capacity, attributed to its larger surface area and the presence of electron-rich phenyl groups stemming from the this compound derivative. [] This finding highlights the potential of this compound in boosting energy storage capabilities for supercapacitors.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



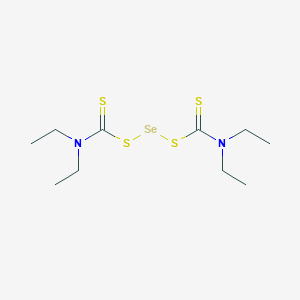
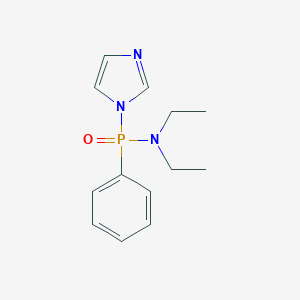
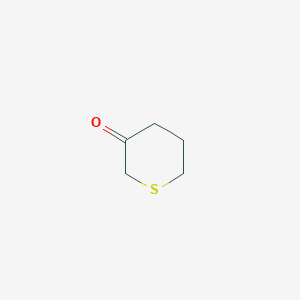
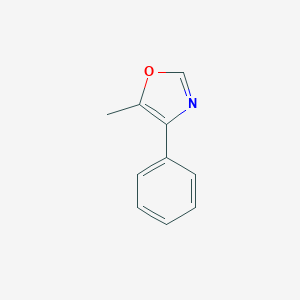

![1,2,4-Triazine, 3,5-bis[(trimethylsilyl)oxy]-](/img/structure/B92873.png)
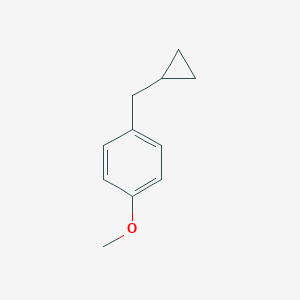
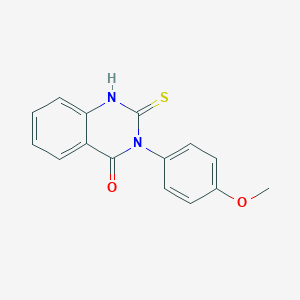
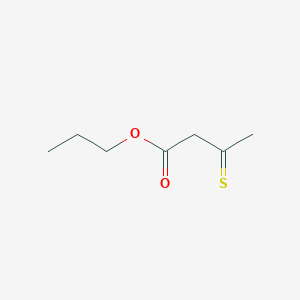
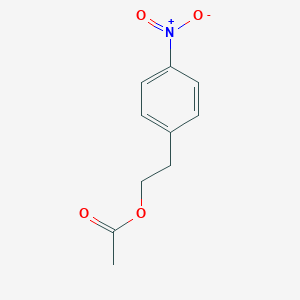
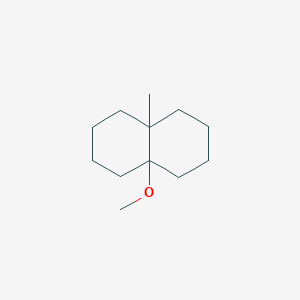

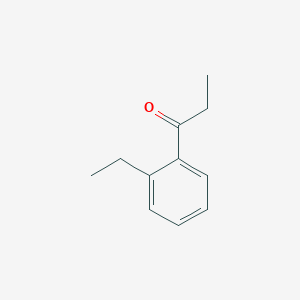
![N-[4-(dimethylamino)butyl]-N',N'-dimethylbutane-1,4-diamine](/img/structure/B92887.png)